molecular formula C19H27N5O2S B2559645 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946364-89-2

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2559645
CAS No.: 946364-89-2
M. Wt: 389.52
InChI Key: CJLRRCNQKROCMD-UHFFFAOYSA-N
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Description

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an ethylbenzenesulfonyl group and a pyrimidine ring with trimethyl substitutions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with dopamine d2 and serotonin 5-ht2a receptors . These receptors play crucial roles in various neurological and psychiatric disorders.

Pharmacokinetics

Its partition coefficient (logp) is 3537 and its distribution coefficient (logD) is 3536 , suggesting that it is lipophilic and may readily cross biological membranes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine are largely unexplored. The compound’s structure suggests potential interactions with various enzymes and proteins, but specific interactions have not been documented

Cellular Effects

Given its complex structure, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects have not been confirmed in experimental studies.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate the compound’s threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring .

Scientific Research Applications

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor, combined with its potential antimicrobial properties, makes it a versatile compound in both medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-5-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-20-15(2)14-18(21-19)22(3)4/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRRCNQKROCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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